2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N,N-dimethylacetamide
Description
The compound 2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N,N-dimethylacetamide is a benzimidazole derivative characterized by a sulfanyl (-S-) linkage bridging a benzimidazole core and a dimethylacetamide group. The 2,6-dimethylpiperidinyl moiety attached via a ketone-containing ethyl chain introduces steric and electronic modifications that influence its physicochemical and biological properties. This structure is relevant in medicinal chemistry, particularly for targeting enzymes or receptors where benzimidazole scaffolds are prevalent .
Properties
Molecular Formula |
C20H28N4O2S |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-[1-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-yl]sulfanyl-N,N-dimethylacetamide |
InChI |
InChI=1S/C20H28N4O2S/c1-14-8-7-9-15(2)24(14)18(25)12-23-17-11-6-5-10-16(17)21-20(23)27-13-19(26)22(3)4/h5-6,10-11,14-15H,7-9,12-13H2,1-4H3 |
InChI Key |
KNNUPFRNQCZBMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1C(=O)CN2C3=CC=CC=C3N=C2SCC(=O)N(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N,N-dimethylacetamide typically involves multi-step organic reactionsThe final step often involves the attachment of the dimethylacetamide group under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and scalability. These methods often utilize fixed-bed reactors and catalysts such as platinum on carbon (Pt/C) to facilitate the hydrogenation and cyclization steps required for the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N,N-dimethylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using hydrogen gas (H2) and palladium on carbon (Pd/C) can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzimidazole or piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
- Reducing agents: Hydrogen gas (H2), palladium on carbon (Pd/C)
- Nucleophiles: Halides, amines, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Antimicrobial and Anticancer Properties
Research indicates that benzimidazole derivatives exhibit significant antimicrobial and anticancer activities. For instance, studies have shown that compounds similar to 2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N,N-dimethylacetamide demonstrate effectiveness against various bacterial strains and cancer cell lines.
A particular study highlighted the synthesis of related benzimidazole derivatives, which were screened for their ability to inhibit Mycobacterium tuberculosis and showed promising results in vitro and in vivo against this pathogen . Moreover, other derivatives have been evaluated for their anticancer properties, showing cytotoxic effects on cancer cell lines through mechanisms that may involve apoptosis induction .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has been noted for its inhibitory action on acetylcholinesterase, an enzyme associated with neurodegenerative diseases such as Alzheimer's disease. The inhibition of this enzyme can enhance cholinergic transmission, which is beneficial in treating cognitive decline .
Case Study 1: Antitubercular Activity
In a study focusing on the antitubercular activity of benzimidazole derivatives, a series of compounds were synthesized and tested against Mycobacterium tuberculosis H37Rv. The results indicated that certain derivatives exhibited significant activity, leading to further exploration of their mechanism of action against vital mycobacterial enzymes such as isocitrate lyase and pantothenate synthetase .
Case Study 2: Anticancer Screening
Another research effort assessed the anticancer efficacy of similar compounds derived from benzimidazole scaffolds. These compounds were evaluated for their cytotoxicity against various cancer cell lines, revealing that modifications to the benzimidazole structure can significantly enhance their therapeutic potential .
Mechanism of Action
The mechanism of action of 2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N,N-dimethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring is known to interact with nucleic acids and proteins, while the piperidine moiety can enhance binding affinity and specificity. These interactions can modulate biochemical pathways and lead to various biological effects .
Comparison with Similar Compounds
Comparison :
- ’s compound uses 2-amino-2-methyl-1-propanol for N,O-bidentate group formation, whereas the target relies on sulfur for coordination .
- X-ray crystallography (as in ) would confirm the target’s planar benzimidazole and piperidine chair conformation .
Biological Activity
The compound 2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N,N-dimethylacetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological profiles, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 372.59 g/mol. The structure incorporates a benzimidazole core, a piperidine moiety, and a sulfanyl-acetamide linkage, which contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H28N4O2S |
| Molecular Weight | 372.59 g/mol |
| IUPAC Name | This compound |
| LogP | 3.724 |
Biological Activity Overview
Benzimidazole derivatives have been extensively studied for their diverse pharmacological properties. This specific compound is part of a broader category known for activities such as:
- Antimicrobial : Effective against various bacterial strains.
- Anticancer : Potential to inhibit cancer cell proliferation.
- Anti-inflammatory : Modulates inflammatory pathways.
The mechanism of action typically involves the interaction with specific enzymes or receptors within biological pathways. For instance, compounds containing benzimidazole structures often act as inhibitors of certain protein kinases or enzymes involved in cell signaling pathways.
Pharmacological Studies
Recent studies have highlighted the biological efficacy of benzimidazole derivatives:
- Antibacterial Activity : Research indicates that derivatives similar to this compound exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, certain benzimidazole derivatives demonstrated minimum inhibitory concentrations (MIC) lower than standard antibiotics like ciprofloxacin and norfloxacin .
- Anticancer Potential : A study identified a novel anticancer compound through screening drug libraries on multicellular spheroids, revealing that benzimidazole derivatives can induce apoptosis in cancer cells .
- Inflammation Modulation : Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Case Studies
Several case studies illustrate the biological activity of this compound:
- Study on Anticancer Activity : A compound from the same class was tested on various cancer cell lines, showing IC50 values indicating potent cytotoxicity against breast and colon cancer cells .
- Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of several benzimidazole derivatives against Staphylococcus aureus and Escherichia coli, with results indicating superior efficacy compared to traditional antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
